molecular formula C15H15IO B183471 1-(3-Iodopropyl)-3-phenoxybenzene CAS No. 157126-72-2

1-(3-Iodopropyl)-3-phenoxybenzene

Cat. No. B183471
M. Wt: 338.18 g/mol
InChI Key: BEPDABJXYZNSAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A convenient and efficient four-step synthesis of 1-(3-iodopropyl)-3-phenoxy benzene can be achieved by 3-phenoxybenzaldehyde and malonic acid in the presence of piperidine and pyridine .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(3-Iodopropyl)-3-phenoxybenzene are not detailed, related compounds have been studied. For instance, (3-iodopropyl)trimethoxysilane has been used in the synthesis of molecularly imprinted polymer nanoparticles .

Scientific Research Applications

Molecular Imprinting Technology

  • Scientific Field : Nanomaterials and Pharmacy .
  • Application Summary : “1-(3-Iodopropyl)-3-phenoxybenzene” is used in the synthesis of molecularly imprinted materials, specifically siloxane-based nanomaterials . These materials have specific recognition sites towards epitopes of the epidermal growth factor receptor, a cancer biomarker .
  • Methods of Application : The (3-iodopropyl)trimethoxysilane monomer is employed to bond covalently a mercapto-derived peptide, acting as the template . This introduces specific recognition sites to the materials .
  • Results or Outcomes : The resulting materials have potential applications in various areas of chemistry and medicine, including as detectors, separators, catalysts for chemical reactions, and in drug delivery and nanomedicine .

Solid Phase Synthesis of Molecularly Imprinted Polymer Nanoparticles

  • Scientific Field : Polymers and Cancer Biomarker Detection .
  • Application Summary : “1-(3-Iodopropyl)-3-phenoxybenzene” is used as a superior substrate for the solid phase synthesis of molecularly imprinted polymer (MIP) nanoparticles . These MIPs are synthesized against epitopes of a common cancer biomarker, the epidermal growth factor receptor (EGFR) .
  • Methods of Application : The iodo silane is used for the immobilization of template molecules prior to polymerization . This method allows for easy removal of template molecules, screening for high affinity polymers, and greater uniformity of binding sites .

Synthesis of Azo Dye Derivatives

  • Scientific Field : Chromophores and Industrial Applications .
  • Application Summary : “1-(3-Iodopropyl)-3-phenoxybenzene” is used in the synthesis of azo dye derivatives . Azo dyes are significant chromophores with diverse applications in the scientific, industrial, and pharmaceutical sectors .
  • Methods of Application : The compound is used in a simple synthetic route, in mild conditions and with a good yield .
  • Results or Outcomes : The resulting azo dye derivatives have potential applications in various scientific, industrial, and pharmaceutical sectors .

Synthesis of Quinolinium Derivatives

  • Scientific Field : Organic Chemistry and Dye Synthesis .
  • Application Summary : “1-(3-Iodopropyl)-3-phenoxybenzene” is used as a key intermediate product for the synthesis of several commercially available dyes such as TOTO-1, YOYO-1, TOPRO-1, YOPRO-1 . These dyes are used as non-covalently binding fluorescent probes for nucleic acids .
  • Methods of Application : The compound is reacted with 4-methylquinoline and 1,3-diiodopropane at room temperature . This method yields only the mono-N-quaternary product, eliminating the need for column purification .
  • Results or Outcomes : The resulting quinolinium derivative is highly pure and can be used in the synthesis of various dyes .

Synthesis of Isoindole-1,3-dione Compounds

  • Scientific Field : Organic Chemistry and Material Science .
  • Application Summary : “1-(3-Iodopropyl)-3-phenoxybenzene” is used in the synthesis of isoindole-1,3-dione compounds . These compounds have received attention due to their antibacterial, antifungal, analgesic, anti-HIV-1, anxiolytic, anti-inflammatory, anticonvulsant, antitumor, and antimicrobial activities .
  • Methods of Application : The compound is used in the synthesis of isoindole derivatives containing the imide (-CO-N®-CO-) functional group .
  • Results or Outcomes : The resulting isoindole-1,3-dione compounds have potential applications in various scientific, industrial, and pharmaceutical sectors .

Synthesis of Fluorescent Probes for Nucleic Acids

  • Scientific Field : Organic Chemistry and Biochemistry .
  • Application Summary : “1-(3-Iodopropyl)-4-methylquinolin-1-ium iodide”, a derivative of “1-(3-Iodopropyl)-3-phenoxybenzene”, is known as a key intermediate product for the synthesis of several commercially available dyes such as TOTO-1, YOYO-1, TOPRO-1, YOPRO-1 . These dyes are used as non-covalently binding fluorescent probes for nucleic acids .
  • Methods of Application : The compound is reacted with 4-methylquinoline and 1,3-diiodopropane at room temperature . This method yields only the mono-N-quaternary product, eliminating the need for column purification .
  • Results or Outcomes : The resulting quinolinium derivative is highly pure and can be used in the synthesis of various dyes .

Synthesis of Nonlinear Optical (NLO) Materials

  • Scientific Field : Material Science .
  • Application Summary : Isoindole-1,3-dione compounds, derivatives of “1-(3-Iodopropyl)-3-phenoxybenzene”, are considered as eligible candidates for NLO materials because of the delocalized π-electrons . These compounds have received attention due to their antibacterial, antifungal, analgesic, anti-HIV-1, anxiolytic, anti-inflammatory, anticonvulsant, antitumor, and antimicrobial activities .
  • Methods of Application : The compound is used in the synthesis of isoindole derivatives containing the imide (-CO-N®-CO-) functional group .
  • Results or Outcomes : The resulting isoindole-1,3-dione compounds have potential applications in various scientific, industrial, and pharmaceutical sectors .

properties

IUPAC Name

1-(3-iodopropyl)-3-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IO/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPDABJXYZNSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Iodopropyl)-3-phenoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Lu, S Zhou, J Guan, X Xu… - Asian Journal of …, 2014 - Asian Journal of Chemistry
Number of citations: 0

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